Acridine-9-carboxylic Acid Dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine-9-carboxylic Acid Dihydrate is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. This compound is known for its bright yellow to yellow-green crystalline powder form and is primarily used in research settings . Its molecular formula is C14H9NO2·2H2O, and it has a molecular weight of 223.23 g/mol (anhydrous basis) .
準備方法
Synthetic Routes and Reaction Conditions
Acridine-9-carboxylic Acid Dihydrate can be synthesized through various methods. One common method involves the Pfitzinger reaction, where 2,4,6-trihydroxytoluene (methylphloroglucinol) is reacted with a carboxylic acid in the presence of zinc chloride . The reaction typically proceeds under mild conditions, with the temperature maintained around 20°C and a neutral pH.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
Acridine-9-carboxylic Acid Dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into different acridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Various reduced acridine derivatives.
Substitution: Halogenated acridine compounds.
科学的研究の応用
Acridine-9-carboxylic Acid Dihydrate has several applications in scientific research:
作用機序
The primary mechanism of action of Acridine-9-carboxylic Acid Dihydrate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can lead to the inhibition of DNA-dependent enzymes and the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Acridine-9-carboxaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group.
9-Chloroacridine: Contains a chlorine atom at the 9-position instead of a carboxylic acid group.
Acridine: The parent compound without any substituents.
Uniqueness
Acridine-9-carboxylic Acid Dihydrate is unique due to its specific functional group (carboxylic acid) and its ability to form stable hydrates. This makes it particularly useful in applications requiring precise interactions with DNA and other biological molecules .
生物活性
Acridine-9-carboxylic acid dihydrate is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its anticancer properties, interactions with DNA, and potential therapeutic applications.
Anticancer Properties
Acridine derivatives, including this compound, have been extensively studied for their anticancer effects. They primarily exert their activity through mechanisms such as DNA intercalation and topoisomerase inhibition . These mechanisms disrupt the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- Topoisomerase Inhibition : Acridine derivatives inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in increased DNA damage and subsequent cell death in various cancer cell lines .
- IC50 Values : The effectiveness of acridine derivatives is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, certain 9-substituted acridines have shown IC50 values in the low micromolar range against human cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at the 9-position of the acridine ring significantly influence its pharmacological properties. Recent studies have highlighted various derivatives that exhibit enhanced anticancer activity compared to their parent compounds.
Compound | Structure Modification | IC50 (µM) | Activity |
---|---|---|---|
9-Aminoacridine | -NH2 at position 9 | 0.90 | Strong antiproliferative |
9-Chloroacridine | -Cl at position 9 | 0.75 | Enhanced HDAC inhibition |
9-Methylacridine | -CH3 at position 9 | 1.20 | Moderate cytotoxicity |
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, causing structural distortions that inhibit replication and transcription.
- Induction of Apoptosis : Acridine derivatives activate apoptotic pathways by modulating proteins such as p53 and caspases, leading to programmed cell death .
- Cell Cycle Arrest : Studies have shown that these compounds can induce G2/M phase arrest in cancer cells, preventing further cell division and promoting apoptosis .
Study on Antitumor Activity
In a study published in Pharmaceutical Research, researchers synthesized several acridine derivatives and evaluated their antitumor activity against human lung adenocarcinoma cells. The results indicated that compounds with electron-withdrawing groups at the 9-position exhibited significantly lower IC50 values compared to those with electron-donating groups .
Evaluation of Topoisomerase Inhibition
Another investigation focused on the topoisomerase inhibition potential of acridine derivatives. The study found that certain compounds not only inhibited topoisomerase II but also demonstrated synergistic effects when combined with existing chemotherapeutic agents like doxorubicin .
特性
IUPAC Name |
acridine-9-carboxylic acid;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H,16,17);2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOTHBBMSRXNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369542 |
Source
|
Record name | 9-Acridinecarboxylicacid, hydrate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146340-18-3 |
Source
|
Record name | 9-Acridinecarboxylicacid, hydrate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。